molecular formula C8H8BrClO3S B15258073 (2-Bromo-4-methoxyphenyl)methanesulfonyl chloride

(2-Bromo-4-methoxyphenyl)methanesulfonyl chloride

Cat. No.: B15258073
M. Wt: 299.57 g/mol
InChI Key: CMWZDTOCEZJZGZ-UHFFFAOYSA-N
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Description

(2-Bromo-4-methoxyphenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C8H8BrClO3S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a methanesulfonyl chloride group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-4-methoxyphenyl)methanesulfonyl chloride typically involves the reaction of 2-bromo-4-methoxyphenol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-4-methoxyphenyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The methanesulfonyl chloride group can be reduced to a methanesulfonyl group.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in the presence of a base such as triethylamine.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products Formed

    Substitution Reactions: Products include substituted phenylmethanesulfonyl chlorides.

    Reduction Reactions: Products include phenylmethanesulfonyl compounds.

    Oxidation Reactions: Products include phenylmethanesulfonic acids.

Scientific Research Applications

(2-Bromo-4-methoxyphenyl)methanesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonyl derivatives.

    Biology: It is used in the modification of biomolecules for studying biological processes.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Bromo-4-methoxyphenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is utilized in various chemical reactions to modify other molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    (2-Bromo-4-methylphenyl)methanesulfonyl chloride: Similar structure but with a methyl group instead of a methoxy group.

    (2-Bromo-5-methoxyphenyl)methanesulfonyl chloride: Similar structure but with the methoxy group in a different position.

Uniqueness

(2-Bromo-4-methoxyphenyl)methanesulfonyl chloride is unique due to the specific positioning of the bromine, methoxy, and methanesulfonyl chloride groups on the benzene ring. This unique structure imparts distinct reactivity and properties, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C8H8BrClO3S

Molecular Weight

299.57 g/mol

IUPAC Name

(2-bromo-4-methoxyphenyl)methanesulfonyl chloride

InChI

InChI=1S/C8H8BrClO3S/c1-13-7-3-2-6(8(9)4-7)5-14(10,11)12/h2-4H,5H2,1H3

InChI Key

CMWZDTOCEZJZGZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)CS(=O)(=O)Cl)Br

Origin of Product

United States

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